molecular formula C16H18N6O2S B6921488 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide

Cat. No.: B6921488
M. Wt: 358.4 g/mol
InChI Key: IDIZSJFAQWMVST-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-10-19-13(20-24-10)8-21(2)16(23)12-4-3-6-22(12)14-11-5-7-25-15(11)18-9-17-14/h5,7,9,12H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIZSJFAQWMVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C(=O)C2CCCN2C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 1,2,4-oxadiazole ring, the thieno[2,3-d]pyrimidine core, and the final coupling with the pyrrolidine-2-carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-[5-[(2S)-1-[(4-nitrophenyl)methyl]pyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine
  • N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide

Uniqueness

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide stands out due to its combination of the 1,2,4-oxadiazole and thieno[2,3-d]pyrimidine rings, which confer unique biological properties and potential therapeutic applications.

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